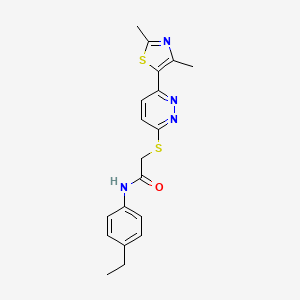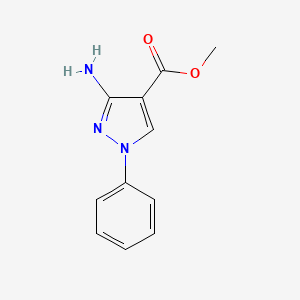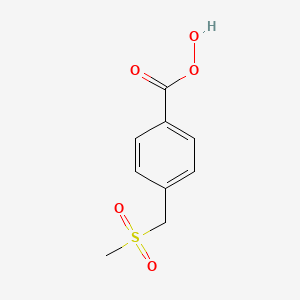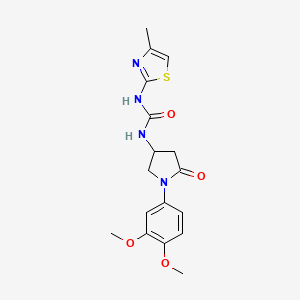![molecular formula C28H26N2O6 B2977677 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866349-75-9](/img/structure/B2977677.png)
2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N2O6 and its molecular weight is 486.524. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research has focused on the structural aspects of similar amide-containing isoquinoline derivatives, examining their behavior when treated with mineral acids, their ability to form gels or crystalline solids, and the influence of anion shape on gelation. These studies provide insights into the molecular interactions and structural configurations that could be relevant for understanding the applications of the specific compound . The investigation into host–guest complexes reveals the potential for enhanced fluorescence emission, which could have implications for its use in sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Studies
Synthetic methodologies for creating novel derivatives of quinoline, which include processes like the Sonogashira-Hagihara reaction, have been explored. These studies are crucial for developing new compounds with potential biological activities. By understanding the synthetic routes and modifications that lead to different pharmacological properties, researchers can tailor compounds for specific therapeutic or diagnostic applications (Schmidt et al., 2016).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives has highlighted the importance of hydrogen bonding in the self-assembly process and its impact on antioxidant activity. This suggests potential applications of similar compounds in combating oxidative stress, which is a factor in many diseases. The understanding of molecular architecture and its relationship to biological activity can inform the design of molecules with optimized antioxidant properties (Chkirate et al., 2019).
Analgesic and Anti-inflammatory Activities
The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities reveal the therapeutic potential of such compounds. By identifying the most potent compounds within a series, researchers can further investigate their mechanisms of action and potential use in treating pain and inflammation (Alagarsamy et al., 2015).
Propiedades
IUPAC Name |
2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-36-21-9-5-18(6-10-21)27(32)24-16-30(25-14-13-22(35-3)15-23(25)28(24)33)17-26(31)29-19-7-11-20(34-2)12-8-19/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJGXVKIXNRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)

![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)
![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)




